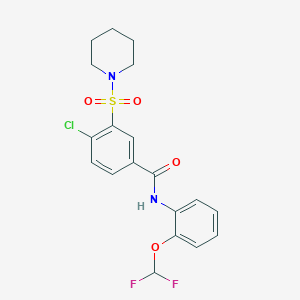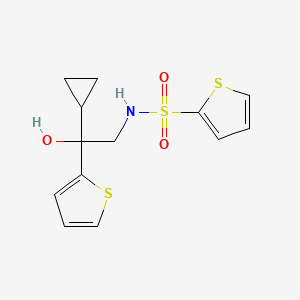
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a synthetic molecule featuring a pyrimidine ring, an acetamide group, and a quinoline moiety. These structural components suggest potential biological activity and a variety of applications in scientific research, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following general steps:
Formation of 4-isopropyl-6-oxopyrimidine
React starting materials like isopropyl acetoacetate and urea under conditions that facilitate cyclization.
Typical conditions involve heating the reaction mixture and using a catalyst, such as ammonium acetate, in a suitable solvent like ethanol.
Quinoline Derivative Attachment
React the synthesized 4-isopropyl-6-oxopyrimidine with 3-quinolineacetic acid.
Employ coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
For industrial-scale production, process optimization for higher yields and purity is crucial:
Use continuous flow reactors to maintain optimal reaction conditions.
Implement solvent recovery and recycling techniques to reduce waste and improve cost-efficiency.
化学反応の分析
Types of Reactions
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reducing agents could modify the quinoline moiety.
Substitution: : Various substitutions can occur on the pyrimidine or quinoline rings, introducing functional diversity.
Common Reagents and Conditions
Oxidation: : Use reagents like PCC (pyridinium chlorochromate) under mild conditions.
Reduction: : Employ reagents like sodium borohydride in methanol.
Substitution: : Utilize halogenating agents (e.g., N-bromosuccinimide) for specific substitutions.
Major Products
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Conversion to less oxidized forms with modified biological activity.
科学的研究の応用
Chemistry
Used as a precursor in the synthesis of more complex molecules.
Studied for its reactivity and mechanisms in organic synthesis.
Biology
Evaluated for its potential as an enzyme inhibitor due to the presence of the quinoline ring.
Studied for antimicrobial and antiviral properties, leveraging its structural resemblance to known bioactive molecules.
Medicine
Investigated for anticancer activities, focusing on its interaction with DNA and relevant enzymes.
Potential use in designing drugs targeting specific receptors or enzymes involved in various diseases.
Industry
Employed in the development of new materials or as a catalyst in certain chemical reactions.
Used in the agrochemical industry for the development of novel pesticides or herbicides.
作用機序
Mechanism and Molecular Targets
Interacts with biological targets through hydrogen bonding and hydrophobic interactions.
Targets may include specific enzymes or receptors in cells, modulating their activity and producing a therapeutic effect.
Pathways Involved
Enzyme Inhibition: : Blocks enzyme active sites, inhibiting their function.
Signal Transduction Modulation: : Affects pathways involved in cell growth and survival.
類似化合物との比較
Similar Compounds
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: : Similar structure with a pyridine ring instead of quinoline.
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Methyl group instead of isopropyl on the pyrimidine ring.
Uniqueness
The combination of the isopropyl group on the pyrimidine ring and the quinoline moiety in 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide imparts unique properties, potentially enhancing its biological activity and specificity.
This detailed exploration of this compound underscores its significance in various scientific and industrial fields. Its unique structure and reactivity make it a promising candidate for further research and application development.
特性
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)16-8-18(24)22(11-20-16)10-17(23)21-14-7-13-5-3-4-6-15(13)19-9-14/h3-9,11-12H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGTRRRUVZBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2912870.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide](/img/structure/B2912874.png)



![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)
![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)
![3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2912886.png)
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2912888.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)
![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)

![5-bromo-2-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2912892.png)
![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)
